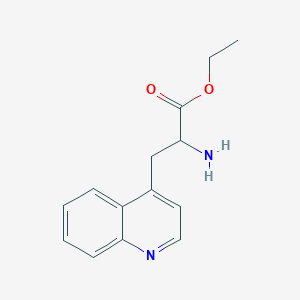
Ethyl 2-amino-3-(quinolin-4-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(quinolin-4-YL)propanoate is a heterocyclic compound that features a quinoline ring system. . The quinoline moiety is a well-known pharmacophore in drug design, making this compound a valuable target for synthetic and medicinal chemists.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-(quinolin-4-YL)propanoate typically involves the Gould-Jacobs reaction. This method starts with aniline derivatives and diethyl 2-(ethoxymethylene)malonate, which undergo cyclization to form the intermediate anilinomethylenemalonate. This intermediate is then hydrolyzed and decarboxylated to yield 4-hydroxyquinoline. The 4-hydroxyquinoline is then reacted with phosphorous oxychloride to form 4-chloroquinoline, which is subsequently heated with diethyl sodiomethylmalonate in DMF to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: Ethyl 2-amino-3-(quinolin-4-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Ethyl 2-amino-3-(quinolin-4-YL)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Helicobacter pylori.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 2-amino-3-(quinolin-4-YL)propanoate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential enzymes. In anticancer research, it induces apoptosis through the activation of caspases and inhibition of cell cycle progression . The quinoline moiety plays a crucial role in binding to DNA and proteins, leading to its biological effects.
類似化合物との比較
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness: Ethyl 2-amino-3-(quinolin-4-YL)propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl ester group enhances its lipophilicity, improving its cellular uptake and bioavailability compared to other quinoline derivatives.
特性
CAS番号 |
603945-43-3 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
ethyl 2-amino-3-quinolin-4-ylpropanoate |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)12(15)9-10-7-8-16-13-6-4-3-5-11(10)13/h3-8,12H,2,9,15H2,1H3 |
InChIキー |
MZFIBIOLQOUWQP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC=NC2=CC=CC=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




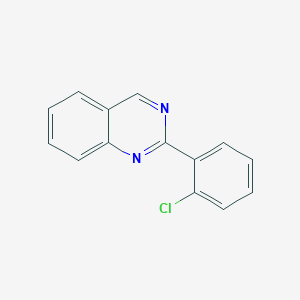

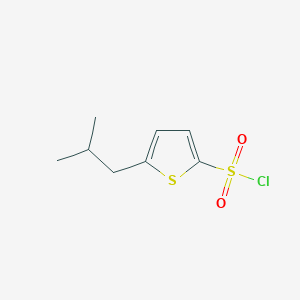

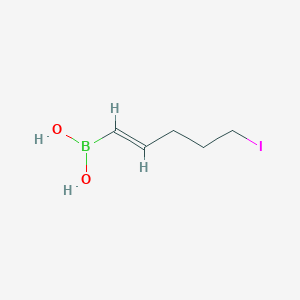
![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)


![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)

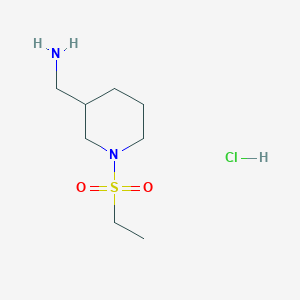
![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)
